molecular formula C8H5BrN4 B13331262 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile

Cat. No.: B13331262
M. Wt: 237.06 g/mol
InChI Key: UXPOUPVMVGLLDB-UHFFFAOYSA-N
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Description

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is a heterocyclic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under conditions that include a base and a solvent like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolo[2,1-f][1,2,4]triazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The molecular targets and pathways involved vary based on the specific bioactive derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Uniqueness

This distinguishes it from other brominated pyrrolo[2,1-f][1,2,4]triazine derivatives, which may lack this functional group .

Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile

InChI

InChI=1S/C8H5BrN4/c9-7-2-1-6-5-11-8(3-4-10)12-13(6)7/h1-2,5H,3H2

InChI Key

UXPOUPVMVGLLDB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)CC#N

Origin of Product

United States

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